

Application Note: CAS 1261970-29-9 as a Chemical Probe

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Compound of Interest

Compound Name: *4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid*

CAS No.: 1261970-29-9

Cat. No.: B572340

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Part 1: Introduction & Chemical Identity

CAS 1261970-29-9 serves as a critical chemical probe for interrogating hydrophobic ligand-binding pockets in proteins.^[1] Its structure combines a polar "anchor" (carboxylic acid) with a twisted, electron-deficient biaryl system (due to chloro/fluoro substitution), making it an ideal tool for exploring halogen bonding and hydrophobic exclusion in protein active sites.^[1]

Physicochemical Profile

Property	Value / Description
IUPAC Name	4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid
Molecular Formula	C ₁₃ H ₇ ClF ₂ O ₂
Molecular Weight	268.64 g/mol
Solubility	DMSO (>50 mM), Ethanol (Moderate); Insoluble in water (neutral pH)
pKa (Calc.)	~3.5–4.0 (Acidic due to electron-withdrawing fluorines)
Structural Class	Biaryl Acid; TTR Stabilizer Isostere

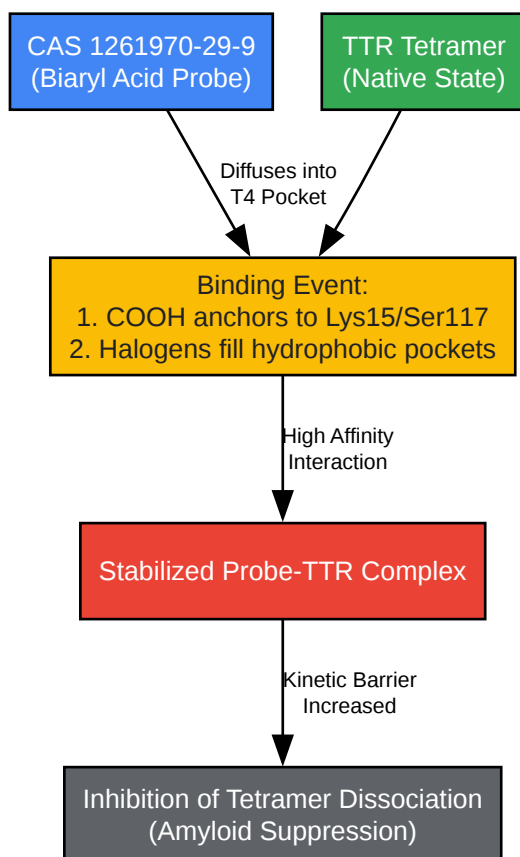
Storage & Handling[1]

- Stock Preparation: Dissolve in anhydrous DMSO to create a 10 mM or 50 mM stock.[1] Vortex for 1 minute to ensure complete solvation.
- Storage: Aliquot and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.[1]
- Precipitation Warning: Due to its lipophilicity, this probe may precipitate in aqueous buffers at high concentrations (>100 µM) if pH < 5.[1]0. Always maintain pH > 7.0 in assay buffers.[1]

Part 2: Mechanism of Action (TTR Stabilization Model)

The primary utility of CAS 1261970-29-9 lies in its ability to bind the thyroxine-binding pockets of Transthyretin (TTR) or structurally similar proteins.[1] The mechanism involves "kinetic stabilization," where the probe bridges protein subunits, preventing dissociation into amyloidogenic monomers.[1]

Signaling & Binding Logic



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Figure 1: Mechanism of Action for Biaryl Acid Probes. The probe binds to the native tetrameric state of the target protein, raising the activation energy required for dissociation and subsequent aggregation.[1]

Part 3: Experimental Protocols

Protocol A: In Vitro Fluorescence Polarization (FP) Binding Assay

Use this protocol to determine the binding affinity (

) of CAS 1261970-29-9 to a target protein (e.g., TTR) by displacing a fluorescent tracer.[1]

Materials:

- Recombinant Human TTR (or target protein).[1]

- Fluorescent Tracer (e.g., Fluorescein-thyroxine or Resveratrol-fluorophore).[1]
- Assay Buffer: 10 mM PBS, pH 7.4, 0.01% Triton X-100, 1% DMSO.[1]
- Black 384-well microplates.[1]

Step-by-Step Methodology:

- Tracer Preparation: Dilute the fluorescent tracer to a fixed concentration (e.g., 10 nM) in Assay Buffer.[1]
- Protein Titration: Prepare a serial dilution of the target protein to determine the for the tracer (if not known).[1] Use a protein concentration ~ of the tracer for the competition assay.[1]
- Probe Dilution: Prepare a 10-point serial dilution of CAS 1261970-29-9 in DMSO (start at 100 μ M, 1:3 dilutions).
- Plate Setup:
 - Add 10 μ L of Protein solution.
 - Add 10 μ L of Tracer solution.[1]
 - Add 200 nL of Probe (via pin tool or acoustic dispenser) to experimental wells.[1]
 - Controls: DMSO only (Max FP), Excess unlabeled competitor (Min FP).
- Incubation: Incubate for 30 minutes at Room Temperature in the dark.
- Readout: Measure Fluorescence Polarization (Ex/Em according to tracer) on a multimode plate reader (e.g., EnVision).
- Analysis: Plot mP (milli-polarization) vs. \log [Probe]. Fit data to a 4-parameter logistic model to calculate

and

[1]

Protocol B: Acid-Mediated Aggregation Assay (Turbidimetry)

Use this protocol to validate the functional "stabilization" effect of the probe on TTR or similar amyloidogenic proteins.[1]

Concept: Lowering pH induces protein unfolding and aggregation.[1] A functional probe will prevent this turbidity increase.[1]

Workflow:

- Preparation: Prepare 4 μM TTR (tetramer) in 10 mM Phosphate Buffer (pH 7.4).
- Dosing: Add CAS 1261970-29-9 (10 μM final, 2.5x molar excess relative to tetramer) or DMSO vehicle.
- Incubation: Incubate mixture for 30 minutes at 37°C to allow binding.
- Acidification: Add equal volume of Acetate Buffer (200 mM, pH 4.4) to trigger aggregation.[1] Final pH should be ~4.4.[1]
- Kinetics: Immediately monitor Absorbance at 350 nm or 400 nm every 1 minute for 2 hours at 37°C.
- Result:
 - Vehicle: Rapid increase in absorbance (aggregation).[1]
 - Probe (1261970-29-9): Flat or significantly delayed absorbance curve (stabilization).[1]

Protocol C: Cellular Permeability Assessment (PAMPA)

Since this is a carboxylic acid, permeability is pH-dependent.[1] This assay confirms if the probe can cross cell membranes.[1]

Setup:

- Donor Plate: pH 6.5 (mimicking intestinal microclimate) or pH 7.4.[1]
- Acceptor Plate: pH 7.4 buffer.[1]
- Membrane: Artificial lipid membrane (PAMPA sandwich).[1]

Procedure:

- Dilute CAS 1261970-29-9 to 10 μ M in Donor Buffer.[1]
- Add 150 μ L to Donor wells. Add 300 μ L Buffer to Acceptor wells.
- Incubate for 5 hours at Room Temperature in a humidity chamber.
- Quantify compound in Donor and Acceptor wells via LC-MS/MS.[1]
- Calculation:
 - Expectation: High permeability (cm/s) due to the lipophilic biaryl core, despite the ionization of the acid.[1]

Part 4: Data Interpretation & Troubleshooting

Expected Results Summary

Assay	Metric	Expected Outcome for Active Probe
FP Binding		< 1.0 μ M (Indicating specific hydrophobic pocket binding)
Turbidimetry	% Aggregation	< 10% relative to Vehicle control at 2 hours
Solubility	Turbidity	Clear solution at 100 μ M in PBS (pH 7.[1]4)

Troubleshooting Guide

- Issue: High background in FP assay.
 - Cause: The probe itself might be autofluorescent (common with extended conjugated biaryls) or precipitating.[\[1\]](#)
 - Fix: Run a "compound only" control without tracer. If fluorescent, switch to a Red-shifted tracer (e.g., Cy5-labeled).[\[1\]](#)
- Issue: Compound precipitation in Acid Assay.
 - Cause: The protonated form of the acid (at pH 4.[\[1\]](#)4) is insoluble.
 - Fix: Reduce probe concentration to 2 μ M or use a milder acidification step (pH 5.0).[\[1\]](#)
- Issue: No effect in Cell-Based Assays.
 - Cause: High protein binding (albumin) in media due to lipophilicity.[\[1\]](#)
 - Fix: Run assays in low-serum media (1% FBS) to increase free fraction.[\[1\]](#)

Part 5: References

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- 1. Combi-Blocks [combi-blocks.com]
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